molecular formula C15H15NOS B2478114 (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone CAS No. 436093-41-3

(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone

Cat. No.: B2478114
CAS No.: 436093-41-3
M. Wt: 257.35
InChI Key: BWHNGJOLVNWJSU-UHFFFAOYSA-N
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Description

IUPAC Name: (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone Molecular Formula: C₁₆H₁₆N₂OS Molecular Weight: 284.38 g/mol Structural Features: This compound consists of a cyclopenta[b]thiophene core fused with a five-membered dihydrocyclopentane ring. The 3-position is substituted with a p-tolyl (4-methylphenyl) carbonyl group, while the 2-position bears an amino group. The p-tolyl substituent introduces electron-donating methyl effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-9-5-7-10(8-6-9)14(17)13-11-3-2-4-12(11)18-15(13)16/h5-8H,2-4,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHNGJOLVNWJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone typically involves the reaction of cyclopentanone with sulfur and a suitable amine under controlled conditions. One common method involves the use of ethyl cyanoacetate as a starting material, which undergoes cyclization and subsequent functionalization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amino group at position 2 undergoes nucleophilic substitution or acylation. Key methods include:

  • Acylation with activated esters : Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of bases like pyridine yields N-acylated derivatives.

  • Microwave-assisted alkylation : Propargyl bromides react with the amino group under microwave irradiation to form alkylated products efficiently .

Table 1: Acylation Conditions and Yields

ReagentSolventCatalystYield (%)Source
Acetyl chlorideDichloromethanePyridine75–85
Benzoyl chlorideTHFDMAP68–72

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitutions, influenced by the electron-donating amino group:

  • Nitration : Using nitric acid in acetic anhydride introduces nitro groups at position 5 of the thiophene ring .

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the cyclopenta-fused ring .

Table 2: Bromination Outcomes

Brominating AgentPositionReaction TimeYield (%)
NBSCyclopentane ring2 h82

Reduction of the Ketone Moiety

The p-tolyl methanone group is reducible to a secondary alcohol:

  • LiAlH₄-mediated reduction : In anhydrous ether, LiAlH₄ reduces the ketone to (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanol with >90% yield .

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas achieves similar reduction at room temperature .

Cyclocondensation Reactions

The amino group facilitates cyclocondensation with carbonyl compounds:

  • Formation of fused pyridines : Reacting with β-keto esters and ammonium acetate under reflux produces pyridine-fused derivatives .

  • Thiazole synthesis : Condensation with thiourea and α-haloketones yields thiazole hybrids via Hantzsch-type reactions .

Table 3: Cyclocondensation Products

Partner ReagentProduct ClassCatalystYield (%)
MalononitrilePyrido-thiopheneCu(OTf)₂65
ThioureaThiazolo-thiophene78

Epoxidation and Ring-Opening

The ketone group enables epoxidation under specific conditions:

  • Epoxidation with H₂O₂/NaOH : In methanol, this system forms an epoxide at the α,β-unsaturated ketone site .

  • Acid-catalyzed ring-opening : The epoxide reacts with nucleophiles (e.g., amines) to form diols or amino alcohols .

Palladium-Catalyzed Cross-Coupling

Functionalization via C–H activation has been explored:

  • Arylation at position 6 : Using Pd(OAc)₂ and aryl iodides in hexafluoroisopropanol (HFIP) introduces aryl groups .

  • Buchwald–Hartwig amination : Coupling with secondary amines forms C–N bonds at the thiophene ring .

Oxidation Reactions

The thiophene sulfur atom is susceptible to oxidation:

  • Sulfoxide formation : Meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene to a sulfoxide derivative .

  • Further oxidation to sulfone : Prolonged reaction with mCPBA yields the sulfone .

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis for preparing more complex molecules. Its unique thiophene structure allows for various modifications, making it valuable for creating derivatives with specific properties.

Biological Studies

The compound has shown potential in biological research, particularly in studying enzyme interactions and as a possible inhibitor of specific biological pathways. Its biological activities include:

  • Antimicrobial Activity : Derivatives of cyclopenta[b]thiophene have exhibited significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
CompoundTarget BacteriaActivity
This compoundStaphylococcus aureusSignificant Inhibition
Similar DerivativeEscherichia coliModerate Inhibition
  • Anticancer Activity : The anticancer potential has been explored through studies showing promising cytotoxic effects against several cancer cell lines.
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
Related CompoundHeLa (Cervical Cancer)10.0
  • Anti-inflammatory Effects : Studies indicate that derivatives can inhibit pro-inflammatory cytokines, suggesting utility in treating inflammatory conditions.

Material Science

In industry, (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone is being investigated for developing new materials with specific electronic or optical properties. Its unique structure can lead to advancements in organic electronics and photonic devices.

Study on Antimicrobial Effects

A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens using the disk diffusion method. Results indicated that certain derivatives had zones of inhibition comparable to standard antibiotics.

Cytotoxicity Assessment

In vitro assays assessed the cytotoxicity of this compound on various cancer cell lines. Results suggested a dose-dependent response, with higher concentrations leading to increased cell death.

Mechanism of Action

The mechanism of action of (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Data :

  • Purity : 95% (commercially available via Combi-Blocks, ST-5025) .
  • Synthesis: Likely synthesized via condensation reactions analogous to methods for similar compounds, such as refluxing with methanol or ethanol in the presence of amines or aldehydes .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound belongs to a family of cyclopenta[b]thiophene derivatives with varying aryl substituents. Key analogs and their properties are summarized below:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Yield Melting Point (°C) Key Spectral Data
Target Compound p-tolyl (4-methylphenyl) C₁₆H₁₆N₂OS 284.38 N/A N/A IR: C=O (~1700 cm⁻¹), NH₂ (~3300 cm⁻¹) (inferred)
4-Chlorophenyl Analog 4-chlorophenyl C₁₄H₁₂ClNOS 277.77 73% 197–198 ¹H NMR (DMSO-d6): δ 8.42 (s, NH₂), 7.54–7.34 (m, Ar–H); ESI-MS: 278.2 [M+H]⁺
4-Bromophenyl Analog 4-bromophenyl C₁₄H₁₂BrNOS 322.22 N/A N/A XLogP: 4.5; Hydrogen bond donors: 1
Ethyl Ester Derivative Ethoxycarbonyl C₂₃H₂₁NO₃S 391.5 N/A N/A ¹H NMR: δ 1.55–1.75 (m, CH₂), 4.97 (s, thiazole CH₂)

Notes:

  • Electron Effects : The p-tolyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, Br) in analogs, altering carbonyl reactivity and aromatic ring electronic profiles .
  • Melting Points : Higher melting points in halogenated analogs (e.g., 197–198°C for 4-chloro) suggest stronger intermolecular forces (halogen bonding) compared to the target compound .

Biological Activity

(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C15H15NOS
  • Molecular Weight : 257.35 g/mol
  • CAS Number : 436093-41-3

Antimicrobial Activity

Research indicates that derivatives of cyclopenta[b]thiophene exhibit significant antimicrobial properties. For instance, compounds similar to (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone have shown effectiveness against various bacterial strains. A study demonstrated that certain synthesized derivatives displayed good activity against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections .

Compound Target Bacteria Activity
(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanoneStaphylococcus aureusSignificant Inhibition
Similar DerivativeEscherichia coliModerate Inhibition

Anticancer Activity

The anticancer potential of cyclopenta[b]thiophene derivatives has been explored through various studies. Compounds with similar structures have been tested against several cancer cell lines, showing promising cytotoxic effects. For example, a derivative exhibited IC50 values indicating significant cytotoxicity towards breast cancer cells .

Compound Cancer Cell Line IC50 (µM)
(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanoneMCF-7 (Breast Cancer)12.5
Related CompoundHeLa (Cervical Cancer)10.0

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of high interest. Studies have indicated that cyclopenta[b]thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in inflammatory conditions .

Case Studies

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens using the disk diffusion method. The results indicated that certain derivatives had zones of inhibition comparable to standard antibiotics.
  • Cytotoxicity Assessment :
    • In vitro assays were conducted to assess the cytotoxicity of (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone on various cancer cell lines. The results suggested a dose-dependent response, with higher concentrations leading to increased cell death.

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